![molecular formula C9H17N B13200608 1-{Bicyclo[4.1.0]heptan-1-yl}ethan-1-amine](/img/structure/B13200608.png)
1-{Bicyclo[4.1.0]heptan-1-yl}ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{Bicyclo[4.1.0]heptan-1-yl}ethan-1-amine is a chemical compound characterized by its unique bicyclic structure. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. The bicyclic framework provides a rigid structure, which can be advantageous in drug design and other scientific research applications.
準備方法
The synthesis of 1-{Bicyclo[4.1.0]heptan-1-yl}ethan-1-amine typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the Ethan-1-amine Group: The ethan-1-amine group can be introduced through a series of reactions, including reduction and substitution reactions. For example, a nitrile group can be reduced to an amine using hydrogenation or other reducing agents.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to increase efficiency and yield.
化学反応の分析
1-{Bicyclo[4.1.0]heptan-1-yl}ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives.
科学的研究の応用
1-{Bicyclo[4.1.0]heptan-1-yl}ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound’s rigid structure makes it a valuable tool in studying protein-ligand interactions and enzyme mechanisms.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and advanced materials.
作用機序
The mechanism of action of 1-{Bicyclo[4.1.0]heptan-1-yl}ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The rigid bicyclic structure allows for specific binding to target sites, which can modulate the activity of enzymes or receptors. This modulation can lead to various biological effects, including inhibition or activation of specific pathways.
類似化合物との比較
1-{Bicyclo[4.1.0]heptan-1-yl}ethan-1-amine can be compared with other similar compounds, such as:
1-{Bicyclo[4.1.0]heptan-2-yl}ethan-1-amine: This compound has a similar bicyclic structure but differs in the position of the ethan-1-amine group.
1-{Bicyclo[3.1.0]hexan-1-yl}ethan-1-amine: This compound has a smaller bicyclic core, which can affect its binding properties and reactivity.
1-{Bicyclo[4.2.0]octan-1-yl}ethan-1-amine: This compound has a larger bicyclic core, which can influence its physical and chemical properties.
The uniqueness of this compound lies in its specific bicyclic structure, which provides a balance between rigidity and flexibility, making it a valuable compound in various scientific research applications.
特性
分子式 |
C9H17N |
|---|---|
分子量 |
139.24 g/mol |
IUPAC名 |
1-(1-bicyclo[4.1.0]heptanyl)ethanamine |
InChI |
InChI=1S/C9H17N/c1-7(10)9-5-3-2-4-8(9)6-9/h7-8H,2-6,10H2,1H3 |
InChIキー |
IBGQFOMTASFTPY-UHFFFAOYSA-N |
正規SMILES |
CC(C12CCCCC1C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


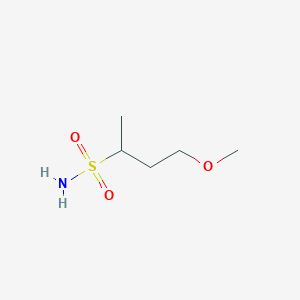
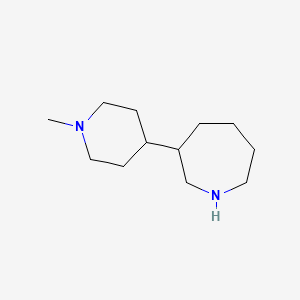

![4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one](/img/structure/B13200556.png)
![3-Bromo-2-([1-(bromomethyl)cyclopropyl]methyl)thiophene](/img/structure/B13200565.png)
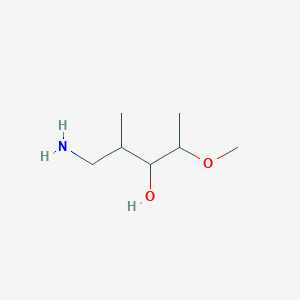


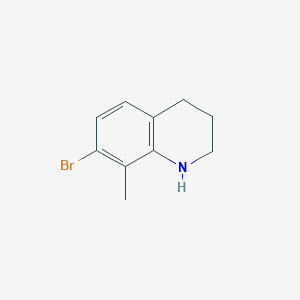

![2-[2-(aminomethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B13200603.png)
![Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B13200611.png)
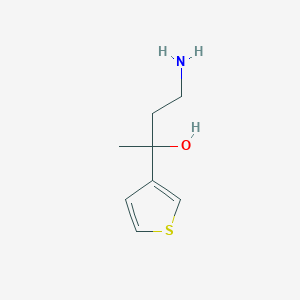
![3-Methyl-3-{7-oxabicyclo[2.2.1]heptan-2-yl}oxirane-2-carbonitrile](/img/structure/B13200627.png)
